2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro-
Description
2H-Pyrrolo[2,3-b]pyridin-2-one derivatives are nitrogen-containing bicyclic heterocycles with significant applications in medicinal chemistry and organic synthesis. The compound 6-chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one features a fused pyrrole-pyridine core with chlorine and fluorine substituents at positions 6 and 4, respectively. These halogens are strategically placed to modulate electronic properties, lipophilicity, and metabolic stability, making the compound a valuable scaffold for drug discovery and intermediate synthesis .
Properties
IUPAC Name |
6-chloro-4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O/c8-5-2-4(9)3-1-6(12)11-7(3)10-5/h2H,1H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIYPMUCBHSMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001185685 | |
| Record name | 6-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001185685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-07-3 | |
| Record name | 6-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001185685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-4-fluoro-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro group at position 6 is susceptible to nucleophilic substitution under specific conditions, while the fluoro group at position 4 is less reactive due to its strong electron-withdrawing nature and smaller size.
Key Reactions:
-
Ammonolysis : Replacement of the 6-chloro group with amines (e.g., NH₃, primary/secondary amines) in the presence of a palladium catalyst or under high-temperature conditions.
Example :
Reaction with morpholine in DMF at 120°C yields 6-morpholino-4-fluoro derivatives . -
Suzuki–Miyaura Coupling : Cross-coupling with aryl/heteroaryl boronic acids using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in dioxane/water at 80°C .
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 6-Chloro derivative | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, 80°C, N₂ atm | 6-Phenyl-4-fluoro-pyrrolopyridinone | 45–60% |
Reduction and Oxidation
The ketone group at position 2 and the NH group in the pyrrole ring enable redox transformations.
Key Reactions:
-
Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a hydroxyl group, forming 1,2,3,4-tetrahydro-pyrrolo[2,3-b]pyridin-2-ol .
-
NH Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the NH group to a nitroso intermediate .
Alkylation and Arylation
The NH group undergoes alkylation/arylation via SN2 mechanisms or transition-metal catalysis.
Key Reactions:
-
N-Alkylation : Reaction with methyl iodide or benzyl bromide in the presence of NaH or K₂CO₃ in DMF/DMSO .
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides to install aryl groups at the NH position .
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 6-Chloro-4-fluoro derivative | Benzyl bromide | NaH, DMF, 0°C → rt | N-Benzyl derivative | 70–85% |
Ring-Closing and Condensation Reactions
The scaffold participates in cycloadditions and condensations to form polycyclic systems.
Key Reactions:
-
Knorr Pyrrole Synthesis : Condensation with β-ketoesters or enamines forms fused tricyclic systems .
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Paal–Knorr Reaction : Reaction with 1,4-diketones generates indole-fused derivatives.
Halogen Exchange
The 6-chloro group can be replaced with other halogens via Finkelstein-like reactions.
Key Reactions:
-
Fluorination : Treatment with KF/18-crown-6 in DMF at 150°C replaces chlorine with fluorine .
-
Bromination : Reaction with PBr₃ in CHCl₃ introduces bromine at position 6 .
Acid/Base-Mediated Transformations
The NH group and ketone participate in acid/base-catalyzed reactions.
Key Reactions:
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinase Inhibition
The primary application of 2H-Pyrrolo[2,3-b]pyridin-2-one derivatives lies in their ability to inhibit serine/threonine kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). This kinase plays a crucial role in various cellular processes, including electrolyte balance and cell proliferation. Inhibition of SGK-1 has potential therapeutic implications for conditions such as renal disease and cardiovascular disorders .
Case Study: SGK-1 Inhibition
Research has demonstrated that compounds derived from the pyrrolopyridine scaffold can effectively inhibit SGK-1 activity. For instance, a study indicated that specific modifications to the pyrrolopyridine structure enhanced selectivity and potency against SGK-1 compared to other kinases. These findings suggest that further exploration of this compound could lead to novel treatments for diseases mediated by SGK-1 activity .
2. Anticancer Activity
Another significant area of research involves the anticancer properties of pyrrolopyridine derivatives. The ability to modulate kinase activity can influence tumor growth and metastasis. Compounds similar to 2H-Pyrrolo[2,3-b]pyridin-2-one have shown promise in preclinical models for various cancers by inhibiting pathways critical for cancer cell survival and proliferation.
Case Study: Antitumor Efficacy
In vitro studies have reported that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to their mechanism of action involving the disruption of signaling pathways essential for cancer cell viability .
Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Kinase Inhibition | Targeting SGK-1 for renal and cardiovascular disease treatment | Effective inhibition demonstrated in studies |
| Anticancer Activity | Modulating pathways critical for tumor growth and metastasis | Selective cytotoxicity against cancer cell lines |
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Contradictions and Limitations
- Metabolic Stability vs. Reactivity: While fluorine improves stability, chloro substituents may increase toxicity risks (e.g., bioaccumulation) compared to non-halogenated analogs .
- Data Gaps : Direct biological data (e.g., IC50 values) for the target compound are absent, necessitating extrapolation from structurally distinct analogs .
Biological Activity
The compound 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-4-fluoro-1,3-dihydro- is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H5ClF N2O
- Molar Mass : 172.58 g/mol
Pharmacological Activities
Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Compounds in this class have shown promising results in inhibiting cancer cell proliferation. For example, studies have demonstrated that certain derivatives can effectively induce apoptosis in various cancer cell lines.
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly against RNA viruses.
- Analgesic and Anti-inflammatory Effects : Pyrrolo[2,3-b]pyridines have been investigated for their potential use in pain management and inflammation reduction.
The biological activity of 2H-Pyrrolo[2,3-b]pyridin-2-one is thought to be mediated through several mechanisms:
- Kinase Inhibition : Many pyrrolo derivatives act as kinase inhibitors, which play a crucial role in signaling pathways related to cell growth and survival.
- Receptor Binding : The compound has been shown to interact with various receptors involved in pain and inflammation pathways.
- Cell Cycle Interference : Some studies suggest that these compounds can disrupt the cell cycle in cancer cells, leading to increased rates of apoptosis.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study conducted on various pyrrolo derivatives indicated that those with specific substitutions exhibited enhanced antitumor activity compared to their unsubstituted counterparts. The most effective compounds were found to have halogen substitutions at the 6 and 4 positions, similar to 6-chloro-4-fluoro derivatives .
- In vitro studies demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines with IC50 values ranging from 10–30 µM, suggesting a potent biological effect .
- Another study highlighted the compound's ability to modulate immune responses by inhibiting pro-inflammatory cytokines, indicating potential use in treating autoimmune diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 6-chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or regioselective halogenation. For example, sodium hydride and iodomethane in THF can facilitate alkylation at the pyrrolo-nitrogen, while halogenation at C6 and C4 positions is achieved using POCl₃ or Selectfluor reagents under controlled temperatures (40–80°C) . Key intermediates like 5-bromo-4-chloro-7-azaindole are often used to introduce substituents via Suzuki-Miyaura coupling .
| Synthetic Route | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | NaH, CH₃I, THF, 0–25°C | 65–78% | |
| Halogenation (C6) | POCl₃, DMF, reflux | 82% | |
| Fluorination (C4) | Selectfluor, MeCN, 50°C | 70% |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify substitution patterns). For instance, the chloro substituent at C6 appears as a singlet at δ 7.2–7.4 ppm, while the fluoro group at C4 causes deshielding of adjacent protons . X-ray crystallography (e.g., PDB ID 5L8R) can resolve ambiguities in tautomeric forms .
Q. What are the primary biological targets of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : These compounds often target kinases (e.g., JAK2, EGFR) due to their ATP-binding site mimicry. Assays using recombinant kinases (IC₅₀ determination) and cellular models (e.g., MCF-7 for anticancer activity) are standard. For example, 3,5-disubstituted analogs showed IC₅₀ values <100 nM against EGFR .
Advanced Research Questions
Q. How do chloro and fluoro substituents at C6 and C4 influence kinase inhibitory activity?
- Methodological Answer : Chloro at C6 enhances hydrophobic interactions with kinase pockets, while fluoro at C4 improves metabolic stability and membrane permeability. SAR studies comparing 6-Cl/4-F analogs with 6-Br/4-H derivatives revealed a 3-fold increase in JAK2 inhibition (IC₅₀ = 32 nM vs. 98 nM) .
- Data Contradiction Note : In some cases, 4-F substitution reduced solubility, complicating in vivo testing. This requires counterstrategies like prodrug formulation or co-solvent systems .
| Substituents | Kinase IC₅₀ (nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 6-Cl, 4-F | 32 (JAK2) | 12.5 | |
| 6-Br, 4-H | 98 (JAK2) | 28.7 |
Q. What experimental designs address conflicting data in regioselectivity during halogenation?
- Methodological Answer : Conflicting regioselectivity (e.g., C4 vs. C5 fluorination) can arise from solvent polarity or catalyst choice. A DOE (Design of Experiments) approach using varying ratios of DMF/MeCN and temperatures (20–100°C) optimizes selectivity. For example, MeCN at 50°C favors C4 fluorination (90:10 C4:C5), while DMF at 80°C shifts to C5 (60:40) .
Q. How can degradation pathways of this compound be characterized under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify hydrolytic cleavage of the lactam ring as the primary degradation pathway. Adding antioxidants (e.g., BHT) or lyophilization reduces degradation by 40% .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry to improve yield in halogenation steps .
- Biological Assays : Pair kinase inhibition data with transcriptomics to uncover off-target effects .
- Data Reconciliation : Apply multivariate analysis to resolve contradictory SAR results from different assay conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
